molecular formula C15H23N3O2 B1437242 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine CAS No. 886364-95-0

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

Cat. No.: B1437242
CAS No.: 886364-95-0
M. Wt: 277.36 g/mol
InChI Key: JPUYCBRZVLMKIS-UHFFFAOYSA-N
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Description

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is a chemical compound used primarily in research settings. It is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The compound’s molecular formula is C16H25N3O2, and it has a molecular weight of 291.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

    Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.

    Reduction: Reduced forms of the compound, often leading to the removal of the Boc protecting group.

    Substitution: Substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is unique due to the specific positioning of the pyridine moiety and the presence of the Boc protecting group. This configuration allows for selective reactions and interactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYCBRZVLMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661418
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-95-0
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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